Methyl 6-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylate
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Overview
Description
Methyl 6-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a pyridinyl-piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Moiety: The pyrimidine intermediate is then reacted with 2-chloropyridine in the presence of a base such as potassium carbonate to introduce the pyridinyl-piperazine moiety.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the pyridine or piperazine rings.
Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with modified ring structures.
Substitution: Alkylated or arylated derivatives of the original compound.
Scientific Research Applications
Methyl 6-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.
Industry: The compound is used in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The pyridinyl-piperazine moiety allows the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-5-carboxylate
- Ethyl 6-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylate
Uniqueness
Methyl 6-methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the pyridinyl-piperazine moiety enhances its ability to interact with a wide range of biological targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
methyl 6-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-12-11-13(15(22)23-2)19-16(18-12)21-9-7-20(8-10-21)14-5-3-4-6-17-14/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSNVAJIAXNDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=N3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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